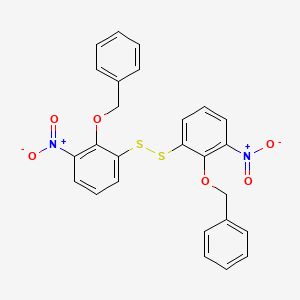
ビス(2-ベンジルオキシ-3-ニトロフェニル)ジスルフィド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-benzyloxy-3-nitrophenyl)disulfide: is a chemical compound with the molecular formula C26H20N2O6S2 and a molecular weight of 520.58 g/mol . It is characterized by the presence of two benzyloxy groups and two nitrophenyl groups connected by a disulfide bond. This compound is primarily used in research settings and is known for its role in organic synthesis and proteomics research .
科学的研究の応用
Chemistry: Bis(2-benzyloxy-3-nitrophenyl)disulfide is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study protein folding and stability, as disulfide bonds play a crucial role in the structural integrity of proteins .
Medicine: While not directly used in therapeutic applications, Bis(2-benzyloxy-3-nitrophenyl)disulfide is valuable in the development of drugs that target disulfide bond formation or disruption.
Industry: The compound finds applications in the production of specialty chemicals and materials that require precise control over disulfide bond formation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide typically involves the reaction of 2-benzyloxy-3-nitrophenyl thiol with an oxidizing agent to form the disulfide bond. The reaction is usually carried out in an organic solvent such as chloroform or ethyl acetate . The reaction conditions often include a controlled temperature and the presence of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods: While specific industrial production methods for Bis(2-benzyloxy-3-nitrophenyl)disulfide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
化学反応の分析
Types of Reactions: Bis(2-benzyloxy-3-nitrophenyl)disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted nitrophenyl derivatives.
作用機序
The primary mechanism of action of Bis(2-benzyloxy-3-nitrophenyl)disulfide involves the oxidation of thiol groups to form disulfide bonds . This reaction is crucial in various biochemical processes, including protein folding and stabilization. The compound acts as an oxidizing agent, facilitating the formation of disulfide bonds between cysteine residues in proteins.
類似化合物との比較
Bis(3-nitrophenyl)disulfide: This compound has a similar structure but with nitrophenyl groups in the 3-position instead of the 2-position.
Bis(2-nitrophenyl)disulfide: Similar to Bis(2-benzyloxy-3-nitrophenyl)disulfide but lacks the benzyloxy groups.
Uniqueness: Bis(2-benzyloxy-3-nitrophenyl)disulfide is unique due to the presence of benzyloxy groups, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
特性
IUPAC Name |
1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWRELPZIJGMOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
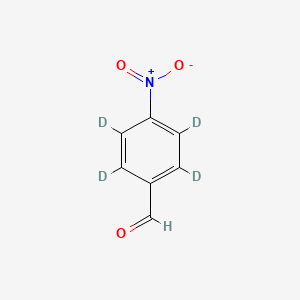
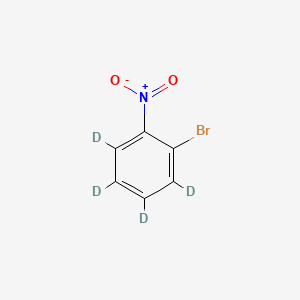
![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)
![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)

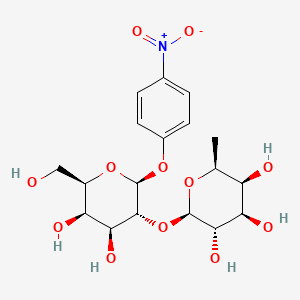
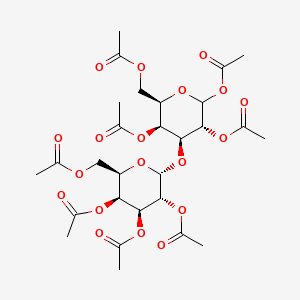
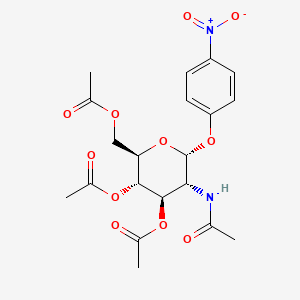
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)

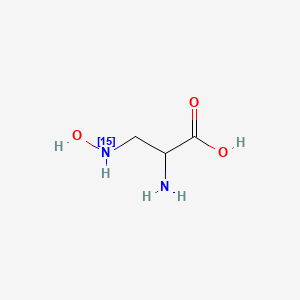
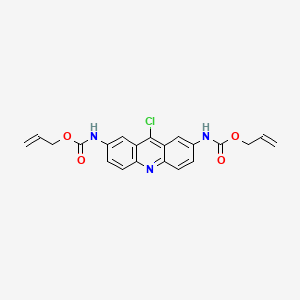
![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)
![(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE](/img/structure/B561884.png)
